molecular formula C25H43NO7 B1240094 Neomethymycin CAS No. 497-73-4

Neomethymycin

Cat. No. B1240094
CAS RN: 497-73-4
M. Wt: 469.6 g/mol
InChI Key: UEIVQYHYALXCBD-OTUJEKPESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neomethymycin is a twelve-membered macrolide antibiotic that is biosynthesised by Streptomyces venezuelae. It has a role as a bacterial metabolite. It is an enone, a macrolide antibiotic and a monosaccharide derivative. It is a conjugate base of a neomethymycin(1+).

Scientific Research Applications

1. Antibiotic Properties and Biosynthesis

  • Neomethymycin, a macrolide antibiotic, is closely related to methymycin and novamethymycin, isolated from Streptomyces venezuelae. It exhibits distinct structural features and biological activities owing to its unique macrolactone ring and hydroxy groups (Zhang & Sherman, 2001).
  • The total synthesis of neomethymycin was achieved, highlighting its structural complexity and potential for antibiotic development. This synthesis involved key steps like asymmetric aldol reactions and ring-closing metathesis, underscoring its chemical uniqueness (Oh & Kang, 2010).

2. Genetic Engineering and Biosynthetic Pathways

  • The study of neomethymycin's biosynthetic pathway has led to insights into the genetic architecture of polyketide synthases (PKSs). Understanding these pathways is crucial for the development of novel antibiotics and other bioactive compounds (Xue, Wilson, & Sherman, 2000).
  • Research on neomethymycin analogs through mutational biosynthesis provides insights into producing new antibiotic variants. This approach is significant for addressing antibiotic resistance and developing new drugs (Shi et al., 2011).

3. Molecular Biology and Gene Cluster Engineering

  • Neomethymycin's production has been enhanced through engineering its biosynthetic gene cluster and feeding key precursors. This strategy is pivotal for increasing the yield of commercially significant antibiotics (Zheng et al., 2019).
  • A study on the involvement of N-Acetylglucosaminyltransferases in neomycin biosynthesis provides a deeper understanding of the complex biosynthetic pathways in antibiotic production (Yokoyama, Yamamoto, Kudo, & Eguchi, 2008).

4. Biochemical and Molecular Interactions

  • The binding of neomycin to Watson-Hoogsteen DNA triplex grooves has been studied, revealing its potential in stabilizing DNA structures. This understanding is significant for drug development and understanding molecular interactions (Arya et al., 2003).
  • Research on neomycin's interaction with ribosomal subunits has provided insights into its mechanism of action, which is vital for designing more effective antibiotics (Mead & Williams, 2004).

properties

CAS RN

497-73-4

Molecular Formula

C25H43NO7

Molecular Weight

469.6 g/mol

IUPAC Name

(3R,4S,5S,7R,9E,11R,12S)-4-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-12-[(1R)-1-hydroxyethyl]-3,5,7,11-tetramethyl-1-oxacyclododec-9-ene-2,8-dione

InChI

InChI=1S/C25H43NO7/c1-13-9-10-20(28)14(2)11-15(3)22(17(5)24(30)32-23(13)18(6)27)33-25-21(29)19(26(7)8)12-16(4)31-25/h9-10,13-19,21-23,25,27,29H,11-12H2,1-8H3/b10-9+/t13-,14-,15+,16-,17-,18-,19+,21-,22+,23+,25+/m1/s1

InChI Key

UEIVQYHYALXCBD-OTUJEKPESA-N

Isomeric SMILES

C[C@H]1C[C@H](C(=O)/C=C/[C@H]([C@H](OC(=O)[C@@H]([C@H]1O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)[C@@H](C)O)C)C

SMILES

CC1CC(C(=O)C=CC(C(OC(=O)C(C1OC2C(C(CC(O2)C)N(C)C)O)C)C(C)O)C)C

Canonical SMILES

CC1CC(C(=O)C=CC(C(OC(=O)C(C1OC2C(C(CC(O2)C)N(C)C)O)C)C(C)O)C)C

synonyms

neomethymycin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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